molecular formula C11H12O3 B1587461 Mesitylglyoxylic acid CAS No. 3112-46-7

Mesitylglyoxylic acid

Cat. No.: B1587461
CAS No.: 3112-46-7
M. Wt: 192.21 g/mol
InChI Key: IRSQOXNQMAUSTG-UHFFFAOYSA-N
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Description

Mesitylglyoxylic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of glyoxylic acid, featuring a mesityl group (2,4,6-trimethylphenyl) attached to the glyoxylic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Mesitylglyoxylic acid can be synthesized through several methods. One common approach involves the reaction of mesitylene with glyoxylic acid under specific conditions. Another method includes the use of mesitylmagnesium bromide and ethoxymethyleneaniline, ethyl orthoformate, or N-methylformanilide . The reaction typically requires the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves the use of mesitylene, hydrogen cyanide, and hydrogen chloride in the presence of aluminum and cuprous chlorides . This method ensures a high yield of the product and is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Mesitylglyoxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form mesitylbenzoylformic acid.

    Reduction: Reduction reactions can convert it into mesitylmandelic acid.

    Substitution: The mesityl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Major Products Formed:

    Oxidation: Mesitylbenzoylformic acid.

    Reduction: Mesitylmandelic acid.

    Substitution: Various mesityl-substituted derivatives, depending on the specific electrophile used.

Scientific Research Applications

Mesitylglyoxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of mesitylglyoxylic acid involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in the glyoxylate cycle, leading to alterations in cellular metabolism .

Comparison with Similar Compounds

    Glyoxylic Acid: A simpler analog of mesitylglyoxylic acid, lacking the mesityl group.

    Phenylglyoxylic Acid: Similar structure but with a phenyl group instead of a mesityl group.

    Methylglyoxylic Acid: Contains a methyl group instead of a mesityl group.

Uniqueness: this compound is unique due to the presence of the mesityl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

2-oxo-2-(2,4,6-trimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-6-4-7(2)9(8(3)5-6)10(12)11(13)14/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSQOXNQMAUSTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397511
Record name MESITYLGLYOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3112-46-7
Record name MESITYLGLYOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the steric bulk of the mesityl group influence the conformation of mesitylglyoxylic acid?

A: The presence of the bulky mesityl group (2,4,6-trimethylphenyl) in this compound significantly affects its molecular conformation. The ketone group is rotated 49.1 (7) degrees out of plane with the aryl ring due to steric hindrance. [] Additionally, the carboxyl group experiences further rotation of 31.2 (7) degrees from the ketone plane, leading to a distinct cisoid dicarbonyl conformation. [] This conformational preference is likely stabilized by the secondary hydrogen bonding interaction between the ketone oxygen and the carboxyl group, as discussed in the previous question.

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